An In-Depth Technical Guide to (2,4-Dichlorobenzyl)methylamine
An In-Depth Technical Guide to (2,4-Dichlorobenzyl)methylamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (2,4-Dichlorobenzyl)methylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
(2,4-Dichlorobenzyl)methylamine is a chemical compound with the molecular formula C8H9Cl2N.[1] It is recognized as a versatile building block in organic chemistry, particularly in the pharmaceutical industry where it serves as a precursor for the synthesis of various drugs.[1] The compound is typically a colorless liquid or a low-melting solid.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of (2,4-Dichlorobenzyl)methylamine and its hydrochloride salt.
| Property | (2,4-Dichlorobenzyl)methylamine | (2,4-Dichlorobenzyl)methylamine Hydrochloride | Source |
| CAS Number | 5013-77-4 | 90389-07-4 | [1][3] |
| Molecular Formula | C8H9Cl2N | C8H10Cl3N | [1][3] |
| Molecular Weight | 190.07 g/mol | 212.498 g/mol | [3][4] |
| Appearance | Colorless liquid or low melting solid | White crystalline solid | [1][2][3] |
| Boiling Point | 240.6°C at 760 mmHg, 123°C at 13 mmHg | 221.6°C at 760 mmHg | [1][2][3] |
| Density | 1.226 g/cm³ (Predicted) | 1.32 g/cm³ | [1][3] |
| Flash Point | 99.3°C | 105.8°C | [1][3] |
| Refractive Index | 1.5560 to 1.5600 | - | [1][2] |
| pKa | 8.44 ± 0.10 (Predicted) | - | [2] |
| LogP | 3.10370 | 3.90570 | [1][3] |
| Storage Temperature | Room Temperature, Inert atmosphere, Keep in dark place | Sealed in dry, Room Temperature | [2][5] |
Synthesis and Experimental Protocols
(2,4-Dichlorobenzyl)methylamine is a precursor used in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[2][6] A common synthetic route involves the reductive amination of 2,4-Dichlorobenzaldehyde with methylamine.
General Synthesis Protocol: Reductive Amination
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Imine Formation: 2,4-Dichlorobenzaldehyde is reacted with methylamine to form the intermediate N-(2,4-dichlorobenzyl)-N-methylmethanimine. This reaction is typically carried out in a suitable solvent like methanol or ethanol.
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Reduction: The resulting imine is then reduced to the secondary amine, (2,4-Dichlorobenzyl)methylamine. A variety of reducing agents can be used, such as sodium borohydride (NaBH4) or catalytic hydrogenation.
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Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extracting the product into an organic solvent, and washing with brine. The final product is then purified, commonly by distillation under reduced pressure or column chromatography.
Caption: General synthesis workflow for (2,4-Dichlorobenzyl)methylamine.
Analytical Methodologies
The characterization and quantification of (2,4-Dichlorobenzyl)methylamine and related compounds often involve standard analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure. Spectral data for (2,4-Dichlorobenzyl)methylamine is available in chemical databases.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook provides reference IR spectra for N-methyl-2,4-dichlorobenzylamine.[4]
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Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.
Chromatographic Analysis
For the analysis of methylamines and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used, often coupled with a derivatization step to improve detection.[8][9]
General Protocol for HPLC Analysis (Amine Derivatization):
-
Derivatization: The amine is reacted with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a UV-active or fluorescent derivative.[8]
-
Extraction: The derivative is extracted from the reaction mixture using a suitable technique like liquid-liquid extraction or solid-phase extraction.
-
Separation: The extracted derivative is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a mobile phase gradient for separation.
-
Detection: The separated derivative is detected using a UV or fluorescence detector. Quantification is achieved by comparing the peak area to that of known standards.
Biological Activity and Signaling Pathways
While specific signaling pathways for (2,4-Dichlorobenzyl)methylamine are not extensively detailed in the provided search results, it is a precursor to pharmacologically active molecules.[2][6] The broader class of dichlorobenzyl compounds, such as 2,4-dichlorobenzyl alcohol, exhibits antiseptic properties, which are thought to be related to the denaturation of proteins.[10] The introduction of chlorine atoms into aromatic structures is a known strategy to enhance antibacterial activity.[11]
Given its structural similarity to other biologically active amines, a logical experimental workflow to assess its potential biological activity would involve initial screening for antimicrobial and cytotoxic effects, followed by more specific assays based on the initial findings.
Caption: Experimental workflow for assessing biological activity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (2,4-Dichlorobenzyl)methylamine CAS#: 5013-77-4 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. (2,4-Dichlorobenzyl)methylamine | 5013-77-4 [chemicalbook.com]
- 7. (2,4-Dichlorobenzyl)methylamine(5013-77-4) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
